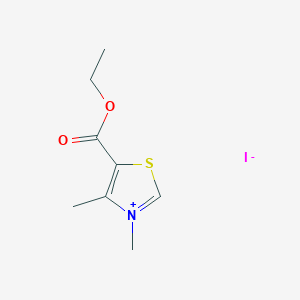
5-(Ethoxycarbonyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Ethoxycarbonyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide is a chemical compound that belongs to the thiazolium family. Thiazolium compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, two methyl groups, and an iodide ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxycarbonyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide typically involves the reaction of 3,4-dimethylthiazole with ethyl chloroformate in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst/Base: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
5-(Ethoxycarbonyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles such as chloride, bromide, or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like sodium chloride, sodium bromide, or thiols are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolium salts.
Aplicaciones Científicas De Investigación
5-(Ethoxycarbonyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-(Ethoxycarbonyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid: Similar in having an ethoxycarbonyl group and a thioether linkage.
Iodine Compounds: Share the presence of an iodide ion but differ in their core structures and reactivity.
Uniqueness
5-(Ethoxycarbonyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
110989-44-1 |
|---|---|
Fórmula molecular |
C8H12INO2S |
Peso molecular |
313.16 g/mol |
Nombre IUPAC |
ethyl 3,4-dimethyl-1,3-thiazol-3-ium-5-carboxylate;iodide |
InChI |
InChI=1S/C8H12NO2S.HI/c1-4-11-8(10)7-6(2)9(3)5-12-7;/h5H,4H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
IAWJRGOJAYNVOY-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C1=C([N+](=CS1)C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14332681.png)
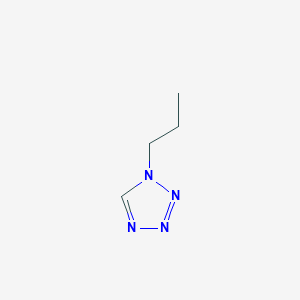
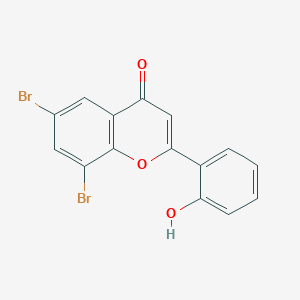


![(6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14332720.png)


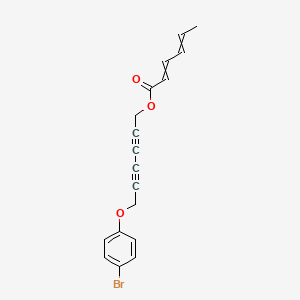

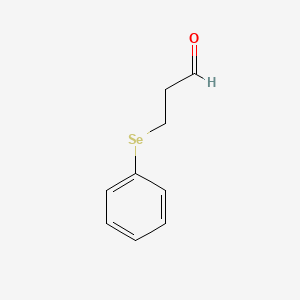
![2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane](/img/structure/B14332752.png)
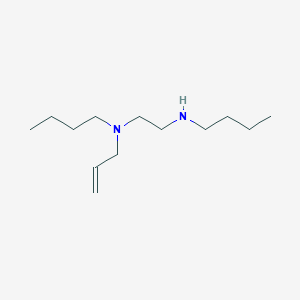
![3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14332760.png)
